molecular formula C11H9N3 B2412258 4-(4-methyl-1H-pyrazol-1-yl)benzonitrile CAS No. 873009-49-5

4-(4-methyl-1H-pyrazol-1-yl)benzonitrile

Cat. No.: B2412258
CAS No.: 873009-49-5
M. Wt: 183.214
InChI Key: LDNOHDUJNAVWFT-UHFFFAOYSA-N
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Description

4-(4-methyl-1H-pyrazol-1-yl)benzonitrile: is an organic compound with the molecular formula C11H9N3 and a molecular weight of 183.21 g/mol . This compound features a pyrazole ring substituted with a methyl group at the 4-position and a benzonitrile moiety at the 1-position of the pyrazole ring. It is a versatile compound used in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 4-(4-methyl-1H-pyrazol-1-yl)benzonitrile typically involves the reaction of 4-methyl-1H-pyrazole with 4-chlorobenzonitrile under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods:

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 4-(4-methyl-1H-pyrazol-1-yl)benzonitrile can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: KMnO4, H2O2, acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, typically in anhydrous solvents.

    Substitution: Various nucleophiles, often in the presence of catalysts or under reflux conditions.

Major Products Formed:

    Oxidation: Products may include carboxylic acids or other oxidized derivatives.

    Reduction: Products may include amines or other reduced derivatives.

    Substitution: Products depend on the nucleophile used, leading to various substituted benzonitrile derivatives.

Properties

IUPAC Name

4-(4-methylpyrazol-1-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3/c1-9-7-13-14(8-9)11-4-2-10(6-12)3-5-11/h2-5,7-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDNOHDUJNAVWFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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